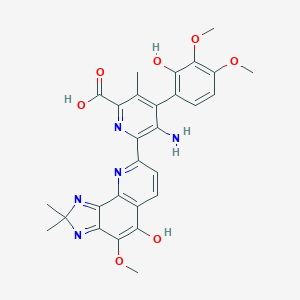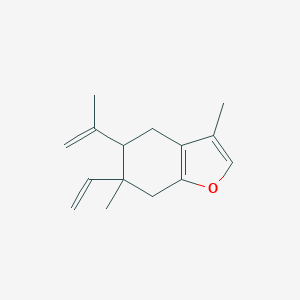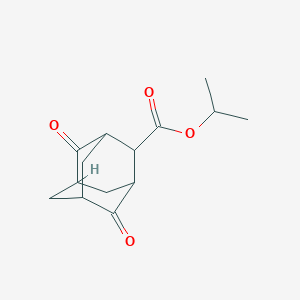
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate, also known as DIPY, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DIPY is a derivative of adamantane, a hydrocarbon molecule that is commonly used as a building block for the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate is not fully understood, but it is believed to interact with the electronic structure of the materials it is incorporated into, leading to improved electronic properties.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Propan-2-yl 4,8-dioxoadamantane-2-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds.
Zukünftige Richtungen
1. Further investigation into the electronic properties of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate and its potential applications in organic electronics.
2. Development of new synthesis methods for Propan-2-yl 4,8-dioxoadamantane-2-carboxylate that are more cost-effective and scalable.
3. Exploration of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate's potential applications in other fields, such as catalysis and drug discovery.
4. Investigation of the potential use of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate as a building block for the synthesis of other compounds with improved properties.
Synthesemethoden
The synthesis of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate involves the reaction of 4,8-dioxoadamantane-2-carboxylic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate has been extensively studied for its potential applications in the field of organic electronics. It has been shown to exhibit excellent electron transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Eigenschaften
CAS-Nummer |
15782-81-7 |
|---|---|
Produktname |
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate |
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
propan-2-yl 4,8-dioxoadamantane-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-6(2)18-14(17)11-9-4-7-3-8(13(9)16)5-10(11)12(7)15/h6-11H,3-5H2,1-2H3 |
InChI-Schlüssel |
XEOQQLNJGWFWJR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1C2CC3CC(C2=O)CC1C3=O |
Kanonische SMILES |
CC(C)OC(=O)C1C2CC3CC(C2=O)CC1C3=O |
Synonyme |
4,8-Dioxo-2-adamantanecarboxylic acid isopropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



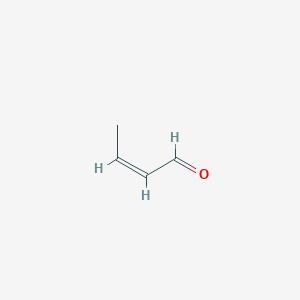
![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
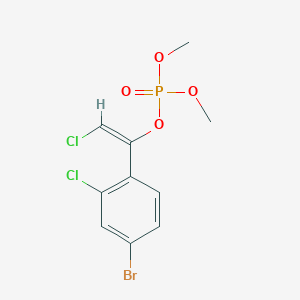
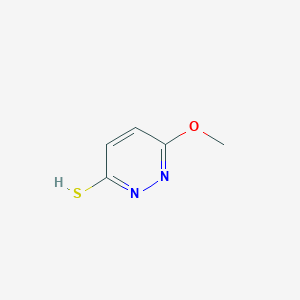
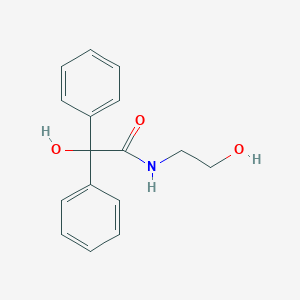
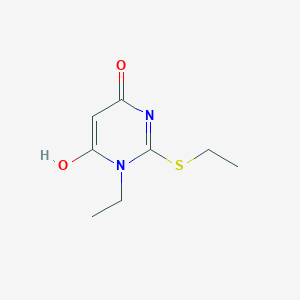
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
![[3.2.1]Propellane](/img/structure/B231374.png)
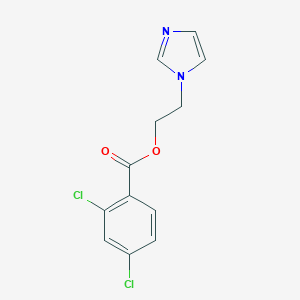
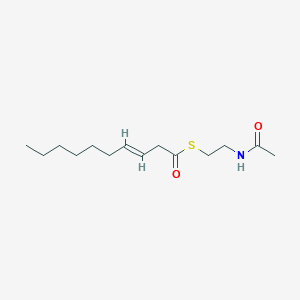
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
